Boc-Arg(NO)-OH

Peptide Synthesis Quality Control Amino Acid Derivatives

Boc-Arg(NO)-OH is the definitive building block for orthogonal Boc-strategy SPPS. The acid‑stable Nω-nitro group withstands TFA deprotection, allowing purification of fully protected peptide fragments for convergent synthesis of complex peptides and NOS inhibitors. Choose high‑purity ≥98% for reliable scale‑up and to avoid synthetic failures with non‑orthogonal alternatives.

Molecular Formula C11H21N5O6
Molecular Weight 319.31 g/mol
Cat. No. B13387652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Arg(NO)-OH
Molecular FormulaC11H21N5O6
Molecular Weight319.31 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCCN=C(N)N[N+](=O)[O-])C(=O)O
InChIInChI=1S/C11H21N5O6/c1-11(2,3)22-10(19)14-7(8(17)18)5-4-6-13-9(12)15-16(20)21/h7H,4-6H2,1-3H3,(H,14,19)(H,17,18)(H3,12,13,15)
InChIKeyOZSSOVRIEPAIMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Arg(NO)-OH Procurement Guide: Purity, Stability, and Orthogonal Protection for Peptide Synthesis


Boc-Arg(NO)-OH (Nα-Boc-Nω-nitro-L-arginine, CAS 2188-18-3) is a protected amino acid derivative belonging to the class of Nα-tert-butyloxycarbonyl (Boc) protected arginine analogs. Its defining structural feature is the Nω-nitro group on the guanidine side chain, which serves as an orthogonal protecting group for arginine in solid-phase peptide synthesis (SPPS). The compound has a molecular formula of C11H21N5O6 and a molecular weight of 319.31 g/mol . It is commercially available with a chiral HPLC purity specification of ≥99.5%, a melting point of 113-117°C, and a specific optical rotation of [α]D20 = -7 ± 2° (c=1 in DMF) . This high-purity building block is primarily employed in the synthesis of nitric oxide synthase inhibitors and complex peptides requiring selective side-chain deprotection [1].

Why Boc-Arg(NO)-OH Cannot Be Replaced by Unprotected or Alternatively Protected Arginine in Critical Synthesis Workflows


Generic substitution of Boc-Arg(NO)-OH with other arginine derivatives, such as the unprotected Boc-Arg-OH or the Fmoc-protected Fmoc-Arg(Pbf)-OH, leads to divergent synthetic outcomes. Unprotected Boc-Arg-OH (CAS 13726-76-6, MW 274.32) lacks the side-chain protection required for sequential deprotection strategies, making it unsuitable for syntheses demanding orthogonality . Conversely, while Boc-Arg-OH may be used in simple linear peptide assembly, the Nω-nitro group of Boc-Arg(NO)-OH provides a distinct, acid-stable protecting group that is uniquely labile to specific reductive or hydrogenolytic conditions, enabling the generation of protected peptide fragments for convergent synthesis [1]. Using a standard Fmoc-Arg(Pbf)-OH derivative in a Boc-strategy SPPS would result in immediate, unwanted deprotection under the acidic conditions used for Boc removal, leading to complex mixtures and failed syntheses. The selection of Boc-Arg(NO)-OH is therefore not a matter of interchangeable building blocks but a deliberate choice to enforce a specific, orthogonal deprotection scheme critical for synthesizing sensitive or complex peptide sequences [2].

Quantitative Differentiation of Boc-Arg(NO)-OH: Comparative Data for Scientific Selection


Comparative Purity Specifications: Boc-Arg(NO)-OH vs. Boc-Arg-OH

Boc-Arg(NO)-OH is commercially available with a specified chiral HPLC purity of ≥99.5%, ensuring high enantiomeric integrity for demanding peptide syntheses . In contrast, a comparable technical data sheet for the unprotected analog Boc-Arg-OH from the same supplier category specifies a purity of ≥98.0% by HPLC .

Peptide Synthesis Quality Control Amino Acid Derivatives

Comparative Side-Chain Stability: Boc-Arg(NO)-OH vs. Boc-Arg(Tos)-OH Under HF Cleavage Conditions

A documented limitation of the NO2 protecting group in Boc-Arg(NO)-OH is its susceptibility to side reactions during HF cleavage, which can lead to the formation of ornithine residues . In contrast, the Tosyl-protected analog Boc-Arg(Tos)-OH is reported to be stable under identical conditions and is not prone to this specific side reaction .

Peptide Synthesis Protecting Group Stability HF Cleavage

Comparative Utility in Fragment Condensation: Boc-Arg(NO)-OH vs. Boc-Arg(Cbz)2-OH

The Nω-nitro protecting group of Boc-Arg(NO)-OH exhibits stability towards acids like trifluoroacetic acid (TFA) and trifluoromethanesulfonic acid (TFMSA), which are standard for Boc removal . This orthogonality allows Boc-Arg(NO)-OH to be used in the synthesis of protected peptide fragments, where the Nω-nitro group remains intact for subsequent fragment condensation reactions . A patent explicitly states that a synthetic route using Boc-Arg(NO2)-OH can be performed analogously by substituting it with Boc-Arg(Cbz)2-OH, implying comparable or alternative utility in this specific application [1].

Peptide Synthesis Fragment Condensation Protecting Group Strategy

Comparative Application in Nitric Oxide Synthase (NOS) Inhibition Studies

Boc-Arg(NO)-OH serves as a key intermediate or structural analog for the synthesis of NOS inhibitors . Its deprotected counterpart, Nω-nitro-L-arginine (L-NOARG), is a well-characterized, potent inhibitor of nitric oxide synthase with established Ki values in the low micromolar range (e.g., Ki = 0.4 µM for nNOS, 15 nM for iNOS) [1]. While Boc-Arg(NO)-OH itself is a protected precursor, its utility in this research area is a significant differentiator compared to other protected arginines like Boc-Arg-OH, which are not directly used in this context.

Nitric Oxide Synthase Inhibition Pharmacology

Synthetic Efficiency: Boc-Arg(NO)-OH as a Cost-Effective and Scalable Intermediate

A patent for the synthesis of N-ω-nitro-L-arginine benzyl ester hydrochloride uses Boc-Arg(NO)-OH as the starting material [1]. The patent describes a method that avoids the use of benzyl bromide, a highly irritating and environmentally unfriendly reagent, thereby reducing cost and improving the scalability of the process. The new method using Boc-Arg(NO)-OH and thionyl chloride (SOCl2) is claimed to be more suitable for mass production.

Process Chemistry Cost-Effectiveness Scale-up

Procurement-Driven Application Scenarios for Boc-Arg(NO)-OH


Convergent Peptide Synthesis Requiring Orthogonal Acid-Stable Side-Chain Protection

Procure Boc-Arg(NO)-OH for the synthesis of protected peptide fragments in a convergent strategy. The Nω-nitro group is stable to the acidic conditions used for Nα-Boc deprotection (TFA) , allowing for the purification and storage of arginine-containing peptide segments with an intact side-chain protecting group. This enables subsequent fragment condensation to build larger, more complex peptides, as exemplified in the synthesis of factor Xa inhibitors [1].

Synthesis of Nitric Oxide Synthase (NOS) Inhibitors and Related Pharmacological Tools

Use Boc-Arg(NO)-OH as a key protected intermediate in the multi-step synthesis of Nω-nitro-L-arginine-containing compounds . These molecules, upon deprotection, act as potent inhibitors of NOS enzymes and are essential tools for studying the role of nitric oxide in cardiovascular and neurological research [1].

Large-Scale Manufacture of Nω-Nitro-Arginine Derivatives for Pharmaceutical Applications

Select Boc-Arg(NO)-OH as a cost-effective and scalable starting material for the industrial production of Nω-nitro-arginine esters and related building blocks. Patented methods demonstrate its utility in a process that avoids hazardous reagents like benzyl bromide, offering a more environmentally sound and economical route suitable for mass production .

Solid-Phase Synthesis of Peptides with Selective Side-Chain Modifications

Incorporate Boc-Arg(NO)-OH into Boc-strategy SPPS for the assembly of peptides where the arginine side chain must remain protected during on-resin modifications of other residues . The orthogonality of the Nω-nitro group to common Boc-chemistry conditions provides a unique handle for introducing structural diversity or conjugating labels to specific sites within a peptide sequence before final deprotection and cleavage [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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